Methyl 4-(diethoxyphosphorylmethyl)benzoate

Catalog No.
S801889
CAS No.
14295-52-4
M.F
C13H19O5P
M. Wt
286.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(diethoxyphosphorylmethyl)benzoate

CAS Number

14295-52-4

Product Name

Methyl 4-(diethoxyphosphorylmethyl)benzoate

IUPAC Name

methyl 4-(diethoxyphosphorylmethyl)benzoate

Molecular Formula

C13H19O5P

Molecular Weight

286.26 g/mol

InChI

InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3

InChI Key

YTYPSGYDIRZUOQ-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC

Methyl 4-(diethoxyphosphorylmethyl)benzoate is an organophosphorus compound characterized by the presence of a benzoate moiety linked to a diethoxyphosphoryl group. Its molecular formula is C13H19O5PC_{13}H_{19}O_{5}P, and it has a molecular weight of approximately 286.26 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique structural features and reactivity.

  • Interact with enzymes due to the phosphate group, potentially acting as an inhibitor or activator depending on the specific enzyme [].
  • Serve as a prodrug, a molecule that is converted into an active form within the body.
Typical of organophosphorus compounds. Key reactions include:

  • Nucleophilic Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions, potentially allowing for the introduction of various nucleophiles.
  • Hydrolysis: In the presence of water, the diethoxyphosphoryl group may hydrolyze, leading to the formation of phosphonic acid derivatives.
  • Transesterification: The ester bond in the benzoate moiety can be cleaved and replaced with different alcohols under acidic or basic conditions.

Research indicates that methyl 4-(diethoxyphosphorylmethyl)benzoate exhibits biological activity, particularly in the realm of insecticidal properties. Organophosphorus compounds are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function. This inhibition can lead to neurotoxic effects in pests, making such compounds valuable in agricultural applications.

The synthesis of methyl 4-(diethoxyphosphorylmethyl)benzoate typically involves the following steps:

  • Starting Material: Methyl 4-bromomethylbenzoate serves as a precursor.
  • Reagent Addition: A solution of triethyl phosphite is added to the starting material under controlled conditions.
  • Heating: The reaction mixture is heated to facilitate the formation of the diethoxyphosphoryl group.
  • Purification: The product is purified through recrystallization or chromatography techniques.

This method allows for efficient synthesis while maintaining high yields of the desired product .

Methyl 4-(diethoxyphosphorylmethyl)benzoate finds applications in several areas:

  • Agricultural Chemicals: Due to its insecticidal properties, it is utilized in pest control formulations.
  • Pharmaceuticals: Potential use as a lead compound in drug development targeting neurological disorders.
  • Chemical Intermediates: Serves as a building block for synthesizing more complex organophosphorus compounds.

Several compounds share structural similarities with methyl 4-(diethoxyphosphorylmethyl)benzoate, providing a comparative basis for understanding its uniqueness:

Compound NameCAS NumberUnique Features
Methyl 4-methylbenzenesulfonate14295-52-4Contains a sulfonate group instead of a phosphonate
Methyl 4-(diethoxyphosphoryloxymethyl)benzoate166977-94-2Features an additional oxygen atom in the phosphoryl group
Diethoxyphosphoryl methyl benzoateN/ALacks a bromomethyl substituent

Methyl 4-(diethoxyphosphorylmethyl)benzoate stands out due to its specific phosphonate structure combined with a benzoate moiety, which enhances its reactivity and potential biological activity compared to similar compounds.

Methyl 4-(diethoxyphosphorylmethyl)benzoate is classified as an aromatic phosphonate ester with the molecular formula C₁₃H₁₉O₅P (molecular weight: 286.26 g/mol). Its structural features include:

  • A methyl benzoate moiety at the para position
  • A diethoxyphosphorylmethyl (–CH₂PO(OEt)₂) substituent

Key physicochemical properties include:

PropertyValue/DescriptionSource
Boiling Point137–138.5°C at 0.15 mmHg
Storage ConditionsSealed, dry, room temperature
SMILESCCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC
SolubilitySoluble in polar aprotic solvents

The compound exhibits GHS07 warnings (H315, H319, H335) due to skin/eye irritation risks, though detailed hazard profiles fall outside this article's scope.

Historical Context in Organophosphorus Chemistry

The development of methyl 4-(diethoxyphosphorylmethyl)benzoate is rooted in three key historical phases:

  • Early phosphonate synthesis (1820–1900):

    • Jean-Louis Lassaigne's pioneering work on phosphate esters
    • Michaelis-Arbuzov reaction development (1898), enabling P–C bond formation
  • Modern applications (1950–2000):

    • Horner-Wadsworth-Emmons olefination using phosphonates
    • Expansion into medicinal chemistry (e.g., antiviral prodrugs)
  • Contemporary innovations (2000–present):

    • Green synthesis methods using PEG-400/KI systems
    • Applications in metal-organic frameworks (MOFs)

This compound exemplifies the transition from classical phosphonate chemistry to modern sustainable synthesis paradigms.

Significance in Chemical Research

Four research domains prioritize this phosphonate ester:

  • Asymmetric catalysis:

    • Chiral auxiliary in Pd-catalyzed cross-couplings
    • Ligand design for stereoselective transformations
  • Materials science:

    • Monomer for flame-retardant polymers
    • Precursor for phosphonate-functionalized surfaces
  • Medicinal chemistry:

    • Isostere for phosphate groups in prodrug design
    • Enzyme inhibitor scaffolds (e.g., HIV reverse transcriptase)
  • Green chemistry:

    • Model substrate for solvent-free reactions
    • Benchmark for catalytic phosphorylation methods

Recent advances in its synthesis (e.g., microwave-assisted protocols) have reduced reaction times from hours to minutes while maintaining >95% yields.

Methyl 4-(diethoxyphosphorylmethyl)benzoate is an organophosphorus compound with the molecular formula C₁₃H₁₉O₅P and a molecular weight of 286.26 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 14295-52-4 and possesses a systematic International Union of Pure and Applied Chemistry name of methyl 4-(diethoxyphosphorylmethyl)benzoate [1]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC [1].

The molecular architecture encompasses three distinct functional regions: an aromatic benzoate ester moiety, a methylene bridge, and a diethoxyphosphoryl group [1]. The compound exhibits an exact mass of 286.09701070 Da and a monoisotopic mass of 286.09701070 Da [1]. According to computational analysis, the structure contains 19 heavy atoms with no defined stereocenters, indicating the absence of chiral centers [1].

PropertyValueMethod
Molecular FormulaC₁₃H₁₉O₅PComputed Analysis [1]
Molecular Weight286.26 g/molPubChem Calculation [1]
Exact Mass286.09701070 DaMass Spectrometry [1]
Topological Polar Surface Area61.8 ŲComputational [1]
Rotatable Bond Count8Structural Analysis [1]
Hydrogen Bond Acceptor Count5Molecular Analysis [1]
XLogP3-AA1.6Partition Coefficient [1]

Structural Features of the Benzoate Moiety

The benzoate moiety in methyl 4-(diethoxyphosphorylmethyl)benzoate exhibits characteristic aromatic ester properties with specific structural features that distinguish it from simple alkyl benzoates [3]. The aromatic ring system maintains the typical benzene structure with enhanced stability due to resonance delocalization [4] [5]. The para-substitution pattern places the diethoxyphosphorylmethyl group at the 4-position relative to the carboxylate functionality, creating a symmetric molecular arrangement [1].

Aromatic esters demonstrate distinctive spectroscopic signatures that differ from their saturated counterparts [3]. The carbonyl stretch in aromatic esters typically appears between 1730 and 1715 wavenumbers due to conjugation effects with the aromatic system [3]. The carbon-carbon-oxygen stretch manifests in the range of 1310 to 1250 wavenumbers, while the oxygen-carbon-carbon stretch occurs between 1130 and 1100 wavenumbers [3].

The benzene ring maintains planarity with carbon-carbon bond lengths approximately 1.39 Ångströms, characteristic of aromatic systems [4] [5]. The aromatic carbons exhibit sp² hybridization, contributing to the planar geometry and electron delocalization throughout the ring system [5]. The methyl ester group attached to the carboxyl functionality provides additional structural stability through electron-withdrawing effects [3].

Configuration of the Diethoxyphosphoryl Group

The diethoxyphosphoryl group adopts a tetrahedral geometry around the central phosphorus atom, consistent with phosphorus in the +5 oxidation state [6] [7] [8]. The phosphorus atom coordinates with four substituents: two ethoxy groups, one oxygen atom forming a double bond, and one carbon atom from the methylene bridge [7]. This tetrahedral arrangement results from sp³ hybridization of the phosphorus atom [8].

Crystallographic studies of similar organophosphorus compounds reveal that phosphorus-oxygen single bond lengths typically range from 1.569 to 1.582 Ångströms, while phosphorus-oxygen double bonds measure approximately 1.469 Ångströms [7] [9]. The bond angles around the phosphorus center deviate from ideal tetrahedral geometry, ranging from 101.76 to 116.18 degrees due to steric interactions and electronic effects [7].

The ethoxy substituents provide conformational flexibility to the molecule through rotation around the phosphorus-oxygen and carbon-oxygen bonds [1]. Each ethoxy group contains a carbon-oxygen bond length of approximately 1.443 Ångströms and carbon-carbon bond lengths of 1.548 Ångströms [10]. The diethoxyphosphoryl configuration enhances the compound's solubility in organic solvents while maintaining stability under normal conditions [11].

Bond TypeTypical Length (Ų)Reference
P-O (single)1.569-1.582Crystallographic Data [7] [9]
P=O (double)1.469X-ray Analysis [7]
P-C1.824-1.838Structural Studies [12] [9]
C-O (ethoxy)1.443Literature Values [10]
C-C (ethyl)1.548Standard Data [10]

Carbon-Phosphorus Bond Characteristics

The carbon-phosphorus bond in methyl 4-(diethoxyphosphorylmethyl)benzoate represents a critical structural feature that distinguishes organophosphorus compounds from their nitrogen analogs [13] [14]. The carbon-phosphorus bond length typically measures between 1.824 and 1.838 Ångströms in phosphonate esters, reflecting the larger atomic radius of phosphorus compared to nitrogen [12] [9]. This bond exhibits significant hydrolytic stability and chemical inertness under physiological conditions [13].

The carbon-phosphorus bond formation occurs through overlap of carbon sp³ orbitals with phosphorus hybrid orbitals [15] [14]. Unlike carbon-nitrogen bonds, carbon-phosphorus bonds demonstrate enhanced thermal stability and resistance to hydrolysis due to the lower electronegativity difference between carbon and phosphorus [13] [14]. The bond dissociation energy for carbon-phosphorus single bonds ranges from 264 to 272 kilojoules per mole, indicating substantial bond strength [15].

Molecular orbital theory suggests that the carbon-phosphorus bond benefits from potential d-orbital participation, although this contribution remains a subject of ongoing theoretical investigation [6] [14]. The phosphorus atom can utilize empty d-orbitals for additional bonding interactions, potentially contributing to the overall stability of organophosphorus compounds [6]. The carbon-phosphorus bond exhibits minimal polarization due to similar electronegativity values, resulting in relatively nonpolar characteristics [13].

Structural Comparison with Related Organophosphorus Compounds

Methyl 4-(diethoxyphosphorylmethyl)benzoate shares structural similarities with other phosphonate esters while maintaining unique characteristics due to its aromatic substitution pattern [16] [17]. Comparison with ethyl 4-[(diethoxyphosphoryl)methyl]benzoate reveals identical core structures with variation only in the ester alkyl group, where ethyl replaces methyl [18]. The molecular weight increases from 286.26 g/mol for the methyl ester to 300.291 g/mol for the ethyl variant [18].

Related compounds such as methyl 4-(dimethylphosphoryl)benzoate demonstrate structural diversity within the organophosphorus family [19]. This compound exhibits a molecular formula of C₁₀H₁₃O₃P with a molecular weight of 212.18 g/mol, representing a simpler phosphoryl derivative without the additional ethoxy substituents [19]. The dimethyl substitution reduces molecular complexity while maintaining the essential carbon-phosphorus bond characteristics [19].

Structural analysis of phosphonate derivatives reveals that benzoate-phosphonate hybrids constitute an important class of organophosphorus compounds with potential applications in synthetic chemistry [20] [21]. These compounds demonstrate enhanced stability compared to simple alkyl phosphonates due to aromatic stabilization effects [20]. The presence of both electron-withdrawing aromatic ester and electron-donating alkoxy groups creates balanced electronic properties [21].

CompoundMolecular FormulaMolecular Weight (g/mol)Key Difference
Methyl 4-(diethoxyphosphorylmethyl)benzoateC₁₃H₁₉O₅P286.26 [1]Reference compound
Ethyl 4-[(diethoxyphosphoryl)methyl]benzoateC₁₄H₂₁O₅P300.291 [18]Ethyl vs methyl ester
Methyl 4-(dimethylphosphoryl)benzoateC₁₀H₁₃O₃P212.18 [19]Dimethyl vs diethoxy
Diethyl 4-methoxycarbonyl-benzylphosphonateC₁₃H₁₉O₅P286.26 [1]Alternative nomenclature

XLogP3

1.6

Wikipedia

Methyl 4-(diethoxyphosphorylmethyl)benzoate

Dates

Last modified: 08-15-2023

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